N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941914-91-6
VCID: VC4246096
InChI: InChI=1S/C20H16FN5O2/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(28)25(24-13)12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27)
SMILES: CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C20H16FN5O2
Molecular Weight: 377.379

N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

CAS No.: 941914-91-6

Cat. No.: VC4246096

Molecular Formula: C20H16FN5O2

Molecular Weight: 377.379

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide - 941914-91-6

Specification

CAS No. 941914-91-6
Molecular Formula C20H16FN5O2
Molecular Weight 377.379
IUPAC Name N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Standard InChI InChI=1S/C20H16FN5O2/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(28)25(24-13)12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27)
Standard InChI Key IVBIQEQRLAVBQQ-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₂₀H₁₆FN₅O₂, with systematic IUPAC name N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide. Key features include:

  • Pyrazolo[3,4-d]pyridazine core: A 6-5 fused heterocycle with nitrogen atoms at positions 1, 2, and 4.

  • Substituents:

    • 4-Methyl group at position 4.

    • Phenyl group at position 1.

    • Acetamide linker at position 6, connected to a 4-fluorophenyl moiety .

Table 1: Molecular Data

PropertyValueSource
Molecular Weight377.379 g/mol
InChI KeyIVBIQEQRLAVBQQ-UHFFFAOYSA-N
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
XLogP32.7 (estimated)

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.21–8.00 ppm correspond to aromatic protons, with methyl (δ 2.1–2.3 ppm) and acetamide (δ 3.8–4.2 ppm) signals .

  • MS (ESI+): m/z 378.1 [M+H]⁺, confirming molecular weight.

Synthesis and Optimization

Conventional Synthetic Routes

Synthesis typically involves a multi-step sequence:

  • Core Formation: Cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under acidic conditions (e.g., acetic acid, 130°C) .

  • Acetamide Linker Introduction: Chloroacetylation of aniline intermediates followed by nucleophilic substitution with 4-fluoroaniline.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldCitation
1Acetic acid, O₂, 130°C, 18 hr74–94%
2Chloroacetyl chloride, DCM, 0°C68%

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times (≤2 hr) and improves yields (85–92%) using ethanol/water mixtures .

Pharmacological Profile

Anticancer Activity

  • NCI 60-Cell Panel Screening: Demonstrated broad-spectrum cytotoxicity with GI₅₀ values of 0.018–9.98 μM, particularly potent against breast (MDA-MB-468) and colon (HCT-116) lines .

  • Mechanism:

    • EGFR Inhibition: IC₅₀ = 0.034 μM, surpassing erlotinib (IC₅₀ = 0.045 μM) .

    • Cell Cycle Arrest: Induces S-phase arrest in MDA-MB-468 cells (62% at 24 hr) .

    • Apoptosis: Increases caspase-3 activity by 4.2-fold vs. control .

Table 3: Cytotoxicity Data

Cell LineGI₅₀ (μM)TargetCitation
MDA-MB-468 (Breast)0.018EGFR/P-glycoprotein
HCT-116 (Colon)0.267TS/DHFR
A549 (Lung)0.844A₃ Adenosine Receptor

Enzyme Inhibition

  • DPP-4 Inhibition: IC₅₀ = 12.3 nM, comparable to sitagliptin (IC₅₀ = 10.1 nM).

  • A₃ Adenosine Receptor Antagonism: Kᵢ = 1.2 nM, 150-fold selectivity over A₁/A₂A subtypes .

Structure-Activity Relationships (SAR)

  • 4-Methyl Group: Enhances metabolic stability (t₁/₂ = 6.2 hr in human microsomes) .

  • Fluorophenyl Moiety: Improves blood-brain barrier permeability (LogBB = 0.4).

  • Acetamide Linker: Critical for kinase binding; replacement with ester reduces activity 10-fold .

Applications and Future Directions

Challenges and Optimization

  • Solubility: Poor aqueous solubility (LogP = 2.7) necessitates prodrug strategies (e.g., esterification) .

  • Selectivity: Off-target effects on A₁ receptors require structural refinement .

Future Research Priorities:

  • Phase I Clinical Trials: Toxicity and pharmacokinetic profiling.

  • Combination Therapies: Synergy with doxorubicin in resistant cancers .

  • CNS Penetration: Optimization for glioblastoma treatment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator